molecular formula C26H26N4O4S B11360644 5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-methylphenyl)pyrimidine-4-carboxamide

5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11360644
M. Wt: 490.6 g/mol
InChI Key: NTUKRFHAWQAZHG-UHFFFAOYSA-N
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Description

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the benzyl, furan-2-ylmethyl, ethanesulfonyl, and 2-methylphenyl groups through various organic reactions such as nucleophilic substitution, coupling reactions, and sulfonylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl and furan-2-ylmethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will yield amines.

Scientific Research Applications

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure and functional groups.

    Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: Use as a precursor for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cell surface receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.

    Benzofuran Derivatives: Known for their antimicrobial and anticancer properties.

Uniqueness

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups and the presence of the pyrimidine core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H26N4O4S

Molecular Weight

490.6 g/mol

IUPAC Name

5-[benzyl(furan-2-ylmethyl)amino]-2-ethylsulfonyl-N-(2-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C26H26N4O4S/c1-3-35(32,33)26-27-16-23(24(29-26)25(31)28-22-14-8-7-10-19(22)2)30(18-21-13-9-15-34-21)17-20-11-5-4-6-12-20/h4-16H,3,17-18H2,1-2H3,(H,28,31)

InChI Key

NTUKRFHAWQAZHG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C)N(CC3=CC=CC=C3)CC4=CC=CO4

Origin of Product

United States

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